4-Morpholinecarbodithioic acid, 3-(2-hydroxyphenyl)-3-oxopropyl ester
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Overview
Description
4-Morpholinecarbodithioic acid, 3-(2-hydroxyphenyl)-3-oxopropyl ester is a complex organic compound that features a morpholine ring, a carbodithioic acid group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, 3-(2-hydroxyphenyl)-3-oxopropyl ester typically involves multiple steps. One common method includes the reaction of morpholine with carbon disulfide to form morpholinecarbodithioic acid. This intermediate is then reacted with 3-(2-hydroxyphenyl)-3-oxopropyl chloride under controlled conditions to yield the final ester product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarbodithioic acid, 3-(2-hydroxyphenyl)-3-oxopropyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Morpholinecarbodithioic acid, 3-(2-hydroxyphenyl)-3-oxopropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, 3-(2-hydroxyphenyl)-3-oxopropyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarbodithioic acid, 3-(2-hydroxyphenyl)-3-oxopropyl ester: shares similarities with other morpholine derivatives, such as morpholinecarbodithioic acid esters and hydroxyphenyl esters.
Unique Features: The combination of the morpholine ring, carbodithioic acid group, and hydroxyphenyl group makes this compound unique
List of Similar Compounds
- Morpholinecarbodithioic acid esters
- Hydroxyphenyl esters
- Other morpholine derivatives
Properties
CAS No. |
61998-15-0 |
---|---|
Molecular Formula |
C14H17NO3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[3-(2-hydroxyphenyl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H17NO3S2/c16-12-4-2-1-3-11(12)13(17)5-10-20-14(19)15-6-8-18-9-7-15/h1-4,16H,5-10H2 |
InChI Key |
KPZVHYIRMSALFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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